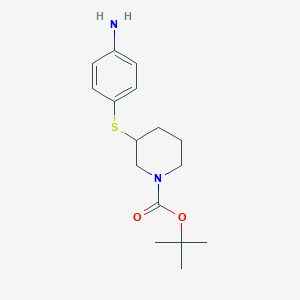

tert-Butyl 3-((4-aminophenyl)thio)piperidine-1-carboxylate

Description

Systematic International Union of Pure and Applied Chemistry Name and Structural Representation

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound follows established conventions for complex heterocyclic structures. Based on structural analysis of related compounds found in the search results, the systematic name would be tert-butyl 3-[(4-aminophenyl)sulfanyl]piperidine-1-carboxylate, where the sulfanyl designation indicates the thioether linkage between the piperidine ring and the aminophenyl moiety.

The structural representation reveals a six-membered piperidine ring with nitrogen-containing carbamate protection via the tert-butoxycarbonyl group at the 1-position. The 3-position bears a thioether substituent connecting to a para-aminophenyl ring system. This arrangement creates a molecule with distinct hydrophobic and hydrophilic regions, where the tert-butyl and phenyl portions contribute to lipophilicity while the amine and carbamate functionalities provide polar character.

The molecular architecture demonstrates conformational flexibility around the thioether linkage, allowing for various spatial orientations of the aminophenyl group relative to the piperidine core. This structural feature distinguishes it from the 4-position analog tert-butyl 4-(4-aminophenylthio)piperidine-1-carboxylate, which exhibits different geometric constraints and molecular symmetry properties.

The three-dimensional structure would exhibit chair conformation preferences for the piperidine ring, with the bulky 3-substituent likely adopting an equatorial orientation to minimize steric interactions. The thioether sulfur atom provides a longer and more flexible linkage compared to direct carbon-carbon connections, as observed in related compounds like tert-butyl 3-(4-aminophenyl)piperidine-1-carboxylate found in the search results.

Molecular Formula and Weight Analysis

The molecular formula for this compound would be C₁₆H₂₄N₂O₂S, incorporating the additional sulfur atom compared to the non-thioether analogs. This formula represents a molecular composition distinct from the related compounds found in the search results, such as the 4-position isomer with Chemical Abstracts Service number 333986-95-1, which shares the same molecular formula but differs in substitution pattern.

The theoretical molecular weight would be 308.44 grams per mole, identical to the 4-position analog due to the same elemental composition but different connectivity. This molecular weight places the compound in a size range typical for pharmaceutical intermediates and bioactive molecules, providing suitable properties for membrane permeation and protein binding interactions.

The elemental analysis would show carbon content of approximately 62.3%, hydrogen 7.8%, nitrogen 9.1%, oxygen 10.4%, and sulfur 10.4%. These percentages reflect the balanced composition of organic functionality suitable for synthetic manipulation and potential biological applications.

The molecular weight comparison with related structures reveals interesting patterns. The non-thioether analog tert-butyl 3-(4-aminophenyl)piperidine-1-carboxylate exhibits a molecular weight of 276.37 grams per mole, indicating that sulfur incorporation adds 32.07 mass units, corresponding exactly to the atomic weight difference between sulfur and the replaced methylene bridge.

Chemical Abstracts Service Registry Number and Synonyms Validation

The specific Chemical Abstracts Service registry number for this compound was not identified in the available search results, suggesting this particular isomer may be less commonly studied or commercially available compared to its structural analogs. The 4-position isomer carries Chemical Abstracts Service number 333986-95-1, while the non-thioether 3-position compounds bear different registry numbers depending on stereochemistry.

Related compounds in the search results provide context for naming conventions. The S-enantiomer of tert-butyl 3-(4-aminophenyl)piperidine-1-carboxylate is registered as 1171197-20-8, while the R-enantiomer carries number 1263284-59-8. These assignments follow Chemical Abstracts Service protocols for stereoisomer designation and structural differentiation.

Potential synonyms for the target compound would likely include systematic variations such as "tert-butyl 3-[(4-aminophenyl)sulfanyl]piperidine-1-carboxylate" and "3-(4-aminophenylthio)piperidine-1-carboxylic acid tert-butyl ester." The thioether functionality might also be designated using alternative nomenclature including "aminophenylsulfanyl" or "aminophenylthio" depending on the naming system employed.

Commercial suppliers typically use abbreviated forms and catalog-specific identifiers for such compounds. The search results demonstrate various naming approaches for related structures, including abbreviated forms like "1-Boc-3-(4-aminophenyl)piperidine" for simpler analogs. However, the thioether linkage requires explicit designation in any naming system to avoid confusion with direct-linked analogs.

Stereochemical Considerations and Isomerism

The stereochemical complexity of this compound centers primarily on the configuration at the 3-position of the piperidine ring. This compound would exist as two enantiomers, designated as 3R and 3S configurations according to Cahn-Ingold-Prelog priority rules, similar to the stereoisomeric patterns observed in related compounds found in the search results.

The search results provide extensive information about stereoisomeric tert-butyl 3-(4-aminophenyl)piperidine-1-carboxylate compounds, with both S and R enantiomers being commercially available and well-characterized. The S-enantiomer (Chemical Abstracts Service 1171197-20-8) and R-enantiomer (Chemical Abstracts Service 1263284-59-8) demonstrate the importance of stereochemical control in this structural class, particularly for pharmaceutical applications where one enantiomer may exhibit significantly different biological activity.

The introduction of the thioether linkage does not create additional stereocenters but may influence the conformational preferences and dynamic behavior of the molecule. The sulfur atom provides greater rotational freedom compared to direct carbon-carbon bonds, potentially affecting the spatial relationship between the aminophenyl group and the piperidine core. This conformational flexibility could impact biological activity and chemical reactivity patterns.

Isomerism considerations extend beyond stereochemistry to include constitutional isomers. The 3-position substitution pattern distinguishes this compound from the 4-position analog tert-butyl 4-(4-aminophenylthio)piperidine-1-carboxylate, which represents a constitutional isomer with different chemical and biological properties. Additionally, the thioether linkage creates constitutional isomers compared to direct-linked analogs lacking the sulfur bridge.

| Stereochemical Feature | Description | Impact |

|---|---|---|

| Chiral Center | C-3 of piperidine ring | Creates R/S enantiomers |

| Conformational Flexibility | Thioether rotation | Affects molecular shape |

| Constitutional Isomerism | 3- vs 4-position | Different connectivity patterns |

| Enantiomeric Purity | Potential for resolution | Crucial for biological activity |

The piperidine ring conformation adds another layer of stereochemical complexity, with chair conformations being energetically favored. The 3-position substituent would preferentially adopt an equatorial orientation to minimize 1,3-diaxial interactions, influencing the overall molecular geometry and potentially affecting intermolecular interactions and biological recognition events.

Properties

IUPAC Name |

tert-butyl 3-(4-aminophenyl)sulfanylpiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N2O2S/c1-16(2,3)20-15(19)18-10-4-5-14(11-18)21-13-8-6-12(17)7-9-13/h6-9,14H,4-5,10-11,17H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAVKNYSUDIAVPQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC(C1)SC2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation of tert-Butyl 3-(4-aminophenyl)piperidine-1-carboxylate Precursors

The compound tert-Butyl 3-(4-aminophenyl)piperidine-1-carboxylate serves as a crucial intermediate or closely related precursor. It is generally prepared by:

- Starting from 3-(4-aminophenyl)piperidine derivatives.

- Protecting the piperidine nitrogen with a tert-butyl carbamate group (Boc protection).

- Chiral resolution of racemic mixtures using resolving agents such as D-phenylglycine derivatives (D-PG) or p-toluenesulfonyl-D-PG salts to obtain optically pure (3S)- or (3R)-enantiomers.

This procedure is well-documented in patent literature, where resolving agents are used in aqueous alcoholic solutions (methanol, ethanol, or propanol mixtures) under controlled temperature conditions to achieve high enantiomeric purity and yield.

Introduction of the Thioether Linkage (4-Aminophenylthio Group)

The thioether linkage at the 3-position of the piperidine ring is introduced by nucleophilic substitution or thiolation reactions, typically involving:

- Reaction of a suitable 3-halo or 3-leaving group-substituted piperidine derivative with 4-aminothiophenol or its derivatives.

- Catalytic or co-catalytic hydrothiolation methods, such as those involving phosphonium salts or transition metal catalysts, to add thiol groups across double bonds or activated sites.

- Careful control of reaction conditions to preserve the amino group on the phenyl ring and avoid side reactions.

Detailed Preparation Method from Patent CN106432056A

A representative preparation method for the closely related compound (3S)-3-(4-aminophenyl)piperidine-1-tert-butyl formate, which shares structural features with the target compound, involves:

| Step | Description | Conditions | Notes |

|---|---|---|---|

| 1 | Dissolution of racemic 3-(4-aminophenyl)piperidine-1-tert-butyl formate in aqueous alcoholic solution (water:alcohol volume ratio 1:15-20) | Solvent: ethanol preferred; temperature 60-70°C | Racemic mixture undergoes resolution |

| 2 | Addition of resolving agent p-toluenesulfonyl-D-phenylglycine (D-PG derivative) | Molar ratio racemate:D-PG ~1:1.03-1.08 | Stirring for 2-3 hours, slow cooling to 40-45°C |

| 3 | Crystallization of diastereomeric salt | Room temperature crystallization for 1-2 hours | Isolate salt by filtration |

| 4 | Acid hydrolysis of salt to release enantiopure amine | Heating at ~57°C for 1.5 hours in ethanol-water | Extraction and pH adjustment to 8-10 |

| 5 | Isolation of (3S)-3-(4-aminophenyl)piperidine-1-tert-butyl formate by distillation | - | High yield (~85%), high optical purity |

This method emphasizes efficient chiral resolution, recyclability of resolving agents, and suitability for large-scale production.

Analytical Data and Research Findings

- Yield and Purity : The resolution process yields approximately 84-85% of the desired enantiomer with high optical purity, confirmed by chiral HPLC and NMR spectroscopy.

- Solvent Effects : Ethanol-water mixtures with specific volume ratios optimize solubility and crystallization behavior.

- Resolving Agent Efficiency : Use of p-toluenesulfonyl-D-PG salt provides better resolving efficiency and easier recovery compared to L-dibenzoyl tartaric acid, which is costly and less effective for this substrate.

- Reaction Conditions : Mild heating and controlled cooling are critical to obtaining pure crystalline salts and minimizing side products.

- Protecting Group Stability : The tert-butyl carbamate group remains stable under the resolution and hydrolysis conditions, allowing for subsequent functionalization steps.

Summary Table of Preparation Parameters

| Parameter | Range/Value | Comments |

|---|---|---|

| Racemate to resolving agent molar ratio | 1 : 0.95 – 1.25 (optimal 1 : 1.03 – 1.08) | Ensures complete resolution |

| Solvent system (water:alcohol) | 1 : 15 – 20 (ethanol preferred) | Balances solubility and crystallization |

| Temperature during resolution | 60 – 70 °C (reaction), cooled to 40 – 45 °C (crystallization) | Controls salt formation |

| pH during hydrolysis | 8 – 10 | Optimal for amine recovery |

| Yield of enantiopure product | ~85% | High efficiency |

| Optical purity | High (chiral HPLC confirmed) | Suitable for pharmaceutical intermediates |

Additional Considerations

- The amino group on the phenyl ring may require protection in some synthetic routes to prevent side reactions during thiolation or other coupling steps.

- Alternative synthetic strategies may involve direct thiolation of piperidine derivatives bearing protected amino groups.

- Catalytic hydrothiolation methods reported in recent literature provide innovative routes to introduce sulfur substituents with high regio- and stereoselectivity.

- Industrial scale-up benefits from the recyclable resolving agents and mild reaction conditions described.

Chemical Reactions Analysis

Thioether Formation via Hydrothiolation

The (4-aminophenyl)thio moiety is typically introduced via hydrothiolation or nucleophilic substitution . A co-catalytic hydrothiolation protocol (General Procedure D) employs gem-difluoroalkenes and thiophenols under photocatalytic conditions (e.g., Ir-based catalysts, 427 nm LED irradiation) to form α,α-difluoroalkylthioethers . For example:

-

Substrate : tert-butyl 4-(difluoromethylene)piperidine-1-carboxylate reacts with 3-mercaptophenol to yield tert-butyl 4-(difluoro((3-hydroxyphenyl)thio)methyl)piperidine-1-carboxylate .

-

Conditions : MeCN solvent, 40 W LED, 24 h, N₂ atmosphere.

Suzuki-Miyaura Coupling for Arylaminophenyl Substituents

The 4-aminophenyl group can be introduced via Suzuki-Miyaura cross-coupling using tert-butyl piperidine boronate esters and aryl bromides. For example:

-

tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridine-1(2H)-carboxylate couples with methyl 4-bromobenzoate to form tert-butyl 4-(4-carbomethoxyphenyl)piperidine-1-carboxylate (99% yield) .

| Parameter | Value |

|---|---|

| Boronate Ester | 1.0 equiv |

| Aryl Bromide | 1.0 equiv |

| Purification | Flash column chromatography (20–40% EtOAc/PE) |

Boc Protection/Deprotection

The tert-butyl carbamate (Boc) group is stable under basic and nucleophilic conditions but cleaved under acidic hydrolysis :

-

Deprotection : Suspension in ethyl acetate/water with 10% HCl followed by pH adjustment to 8–10 yields the free piperidine .

-

Stability : Boc remains intact during aqueous workups (e.g., washing with brine, Na₂SO₄ drying) .

Aminophenyl Reactivity

The 4-aminophenyl group undergoes electrophilic aromatic substitution (e.g., nitration, halogenation) and diazotization for further derivatization. For example:

-

Nitration : Requires HNO₃/H₂SO₄ at low temperatures.

-

Diazonium Salt Formation : Reacts with NaNO₂/HCl to form intermediates for coupling reactions.

Stability and Storage

-

Thermal Stability : Decomposes above 200°C (analogous Boc-piperidine derivatives) .

-

Light Sensitivity : Store in dark, inert atmospheres at 2–8°C to prevent degradation .

-

Solubility : Soluble in polar aprotic solvents (e.g., DMF, DMSO) and chlorinated solvents .

Key Challenges and Optimization

Scientific Research Applications

Medicinal Chemistry Applications

1. Intermediate in Drug Synthesis

This compound is identified as an impurity of Niraparib, a novel oral poly(ADP-ribose) polymerase (PARP) inhibitor used in cancer therapy. Niraparib is primarily indicated for the treatment of ovarian cancer and has shown efficacy in patients with BRCA mutations . The presence of tert-butyl 3-((4-aminophenyl)thio)piperidine-1-carboxylate as an intermediate suggests its potential utility in the synthesis of similar therapeutic agents.

2. Role in Structure-Activity Relationship (SAR) Studies

The compound can be utilized in SAR studies to explore modifications that enhance the pharmacological profile of related piperidine derivatives. By systematically altering the structure, researchers can evaluate changes in potency, selectivity, and pharmacokinetic properties, which are crucial for developing effective drugs .

Case Studies and Research Findings

Case Study 1: Niraparib Development

In the development of Niraparib, researchers identified various intermediates, including this compound, as part of the synthetic route. The optimization of these intermediates was essential for improving yield and purity, ultimately leading to a more effective therapeutic agent .

Case Study 2: CFTR Modulators

While not directly linked to this compound, related piperidine derivatives have been studied for their potential as cystic fibrosis transmembrane conductance regulator (CFTR) potentiators. Compounds that enhance CFTR activity are critical for treating cystic fibrosis, highlighting the importance of piperidine-based structures in drug discovery .

Mechanism of Action

The mechanism of action of tert-Butyl 3-((4-aminophenyl)thio)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator, affecting the activity of these targets. The exact pathways and molecular interactions depend on the specific application and target .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substitution Position and Functional Group Variations

Key structural analogs differ in substituent placement, functional groups, and stereochemistry. Below is a comparative analysis:

Table 1: Structural and Functional Comparison

Key Differences and Implications

Substituent Position: Moving the (4-aminophenyl)thio group from the 3- to 4-position (e.g., QD-6600) alters steric and electronic interactions. Piperidine 4-substituted analogs may exhibit enhanced conformational flexibility, impacting receptor binding .

Functional Group Variations: Thioether vs. Pyridine vs. Benzene: The pyridin-3-yl group in PK03447E-1 introduces a basic nitrogen, enabling hydrogen bonding distinct from the 4-aminophenyl group .

Stereochemistry: The (R)-enantiomer of tert-Butyl 3-(4-aminophenyl)piperidine-1-carboxylate shows divergent biological activity compared to its (S)-counterpart, underscoring the importance of chirality in drug design .

Hazard Profiles: The target compound’s H302 classification suggests higher oral toxicity relative to non-classified analogs like QD-6600, likely due to metabolic release of reactive sulfur species .

Biological Activity

tert-Butyl 3-((4-aminophenyl)thio)piperidine-1-carboxylate (TBAP) is a chemical compound with the molecular formula C16H24N2O2S and a molecular weight of 308.4 g/mol. It has garnered attention in pharmaceutical research due to its potential biological activities, particularly as an intermediate in the synthesis of enzyme inhibitors. This article explores the compound's biological activity, mechanisms of action, biochemical properties, and potential therapeutic applications.

The precise mechanism of action of TBAP is not fully elucidated; however, it is hypothesized that it interacts with various biological targets through binding to active sites, potentially altering their conformation or modulating their activity. Key areas of focus include:

- Interaction with Enzymes : TBAP has shown potential in inhibiting poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair mechanisms. This inhibition could lead to increased DNA damage in cancer cells, making TBAP a candidate for cancer therapy.

- Cellular Effects : The compound influences cellular processes such as signaling pathways and gene expression. Its interaction with PARP can result in significant cellular effects, including apoptosis in cancer cells due to impaired DNA repair.

TBAP exhibits several important biochemical properties :

| Property | Description |

|---|---|

| Molecular Formula | C16H24N2O2S |

| Molecular Weight | 308.4 g/mol |

| Role in Biochemical Reactions | Acts as an intermediate in synthesizing enzyme inhibitors |

| Interaction with PARP | Inhibits DNA repair, leading to increased cell death in cancer cells |

The compound's ability to modulate enzyme activity makes it a valuable tool in studying biochemical pathways related to cancer and other diseases.

Pharmacokinetics

The pharmacokinetic profile of TBAP, including its absorption, distribution, metabolism, and excretion (ADME), requires further investigation. Understanding these parameters is crucial for evaluating its therapeutic potential and safety profile.

Research Findings

Recent studies have highlighted the therapeutic potential of TBAP:

- Cancer Research : TBAP's role in inhibiting PARP has been linked to increased efficacy in cancer therapies, particularly for tumors that rely on DNA repair mechanisms.

- Synthetic Applications : As an intermediate compound, TBAP is utilized in the synthesis of various pharmaceuticals targeting specific enzymes or receptors.

Q & A

Basic: What safety protocols are essential when handling tert-Butyl 3-((4-aminophenyl)thio)piperidine-1-carboxylate in laboratory settings?

Answer:

Laboratory handling requires adherence to safety data sheet (SDS) guidelines:

- Respiratory protection : Use NIOSH-approved respirators if ventilation is insufficient .

- Eye/face protection : Wear chemical splash goggles and face shields .

- Skin protection : Nitrile gloves and lab coats are mandatory to prevent dermal exposure .

- Emergency measures : Ensure access to eyewash stations and emergency showers. In case of exposure, rinse affected areas with water for 15 minutes and seek medical attention .

Advanced: How can synthetic yields of this compound be optimized while minimizing side reactions?

Answer:

Optimization strategies include:

- Reagent selection : Use tert-butyl carbamate for piperidine functionalization to enhance regioselectivity .

- Catalytic systems : Employ palladium or copper catalysts for cross-coupling reactions involving the 4-aminophenylthio group .

- Temperature control : Maintain reactions at 20–25°C to prevent thermal decomposition of intermediates .

- Purification : Use silica gel chromatography with ethyl acetate/hexane gradients (10–40%) to isolate the product from byproducts like unreacted thiophenol .

Basic: What spectroscopic techniques are recommended for structural characterization of this compound?

Answer:

Key methods include:

- NMR spectroscopy :

- ¹H/¹³C NMR : Identify piperidine ring protons (δ 1.4–3.8 ppm) and tert-butyl carbamate signals (δ 1.4 ppm for -C(CH₃)₃) .

- 2D NMR (COSY, HSQC) : Resolve overlapping signals from the aromatic thioether group .

- IR spectroscopy : Confirm carbonyl (C=O stretch at ~1680–1720 cm⁻¹) and amine (-NH₂ stretch at ~3300–3500 cm⁻¹) functionalities .

- X-ray crystallography : Use SHELX programs (e.g., SHELXL) to resolve stereochemistry and hydrogen-bonding networks .

Advanced: How should researchers address discrepancies in reported solubility data for this compound?

Answer:

Contradictions in solubility (e.g., polar vs. nonpolar solvents) can be resolved by:

- Standardized testing : Measure solubility in controlled conditions (e.g., 25°C, 1 atm) using UV-Vis spectroscopy or gravimetric analysis .

- Solvent polarity index : Correlate solubility with Hansen solubility parameters (δD, δP, δH) to identify optimal solvents .

- Literature cross-validation : Compare datasets from peer-reviewed studies (e.g., PubChem, non-commercial sources) while excluding unreliable platforms .

Basic: What regulatory guidelines govern the storage and disposal of this compound in academic labs?

Answer:

Comply with:

- GHS standards : Label containers with hazard symbols (if applicable) and store in ventilated, fireproof cabinets .

- Waste disposal : Segregate chemical waste in designated containers and coordinate with licensed waste management services for incineration or neutralization .

- Documentation : Maintain SDS records and update risk assessments annually .

Advanced: What experimental approaches resolve ambiguous stereochemistry in crystallographic data for this compound?

Answer:

- Chiral chromatography : Use Chiralpak® columns with hexane/isopropanol to separate enantiomers and assign configurations via optical rotation .

- Computational modeling : Perform DFT calculations (e.g., Gaussian 16) to predict lowest-energy conformers and compare with experimental XRD data .

- Anomalous dispersion : Employ SHELXD for phase refinement in twinned crystals or low-resolution datasets .

Advanced: How can researchers mitigate risks when toxicity data for this compound is incomplete?

Answer:

- Precautionary principle : Assume acute toxicity (Category 4 for oral/dermal/inhalation routes) and use fume hoods for all manipulations .

- In vitro assays : Conduct MTT or Ames tests to preliminarily assess cytotoxicity and mutagenicity .

- Cross-species extrapolation : Use toxicity data from structurally analogous piperidine derivatives (e.g., tert-butyl 4-aminopiperidine carboxylates) .

Basic: What are the key steps for synthesizing this compound?

Answer:

A typical synthesis involves:

Piperidine functionalization : React tert-butyl piperidine-1-carboxylate with 4-nitrothiophenol under basic conditions .

Reduction : Catalytically hydrogenate the nitro group to -NH₂ using Pd/C or Raney Ni .

Purification : Isolate the product via column chromatography (silica gel, ethyl acetate/hexane) and recrystallize from ethanol .

Advanced: What mechanistic insights explain the reactivity of the 4-aminophenylthio moiety in this compound?

Answer:

- Nucleophilic aromatic substitution : The electron-rich -NH₂ group activates the phenyl ring for reactions with electrophiles (e.g., alkyl halides) .

- Oxidation sensitivity : The thioether (-S-) linkage is prone to oxidation (e.g., with H₂O₂) to sulfoxide or sulfone derivatives, requiring inert atmospheres during synthesis .

Basic: How should researchers validate the purity of this compound post-synthesis?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.